

IUPAC name for 1-bromo-2-fluoro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-fluorobenzotrifluoride*

Cat. No.: *B1329863*

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

Abstract

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive bromine atom alongside electron-withdrawing fluorine and trifluoromethyl groups, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Furthermore, it explores its applications in drug development and materials science, offering detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals in leveraging this compound for advanced research and development projects.

Chemical Identity and Properties

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, also known by synonyms such as **4-Bromo-3-fluorobenzotrifluoride**, is a key organofluorine intermediate.^{[1][2]} The presence of the trifluoromethyl (-CF₃) group significantly influences its chemical properties, contributing to increased lipophilicity and metabolic stability in derivative compounds, which are highly desirable traits in pharmaceutical design.^{[1][3]}

Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

Identifier	Value
IUPAC Name	1-bromo-2-fluoro-4-(trifluoromethyl)benzene[4]
Synonyms	4-Bromo-3-fluorobenzotrifluoride, 4-Bromo- α,α,α,3-tetrafluorotoluene[1][2]
CAS Number	40161-54-4[1][2][4]
Molecular Formula	C ₇ H ₃ BrF ₄ [1]
InChI	1S/C7H3BrF4/c8-5-2-1-4(3- 6(5)9)7(10,11,12)/h1-3H[4]
InChIKey	XCTQZIUCYJVRLJ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical characteristics of the compound are detailed in the following table. It exists as a colorless to light yellow liquid under standard conditions.[1][4]

Property	Value
Molecular Weight	243.00 g/mol [1]
Appearance	Colorless to almost colorless clear liquid[1]
Boiling Point	154-155 °C[5][6][7]
Density	1.72 g/cm ³ [1][5][6][7]
Refractive Index	n _{20/D} 1.46[1][2]
Storage Temperature	Room Temperature, Sealed in Dry[4][5][7]

Safety and Handling

This compound is associated with several hazard classifications and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

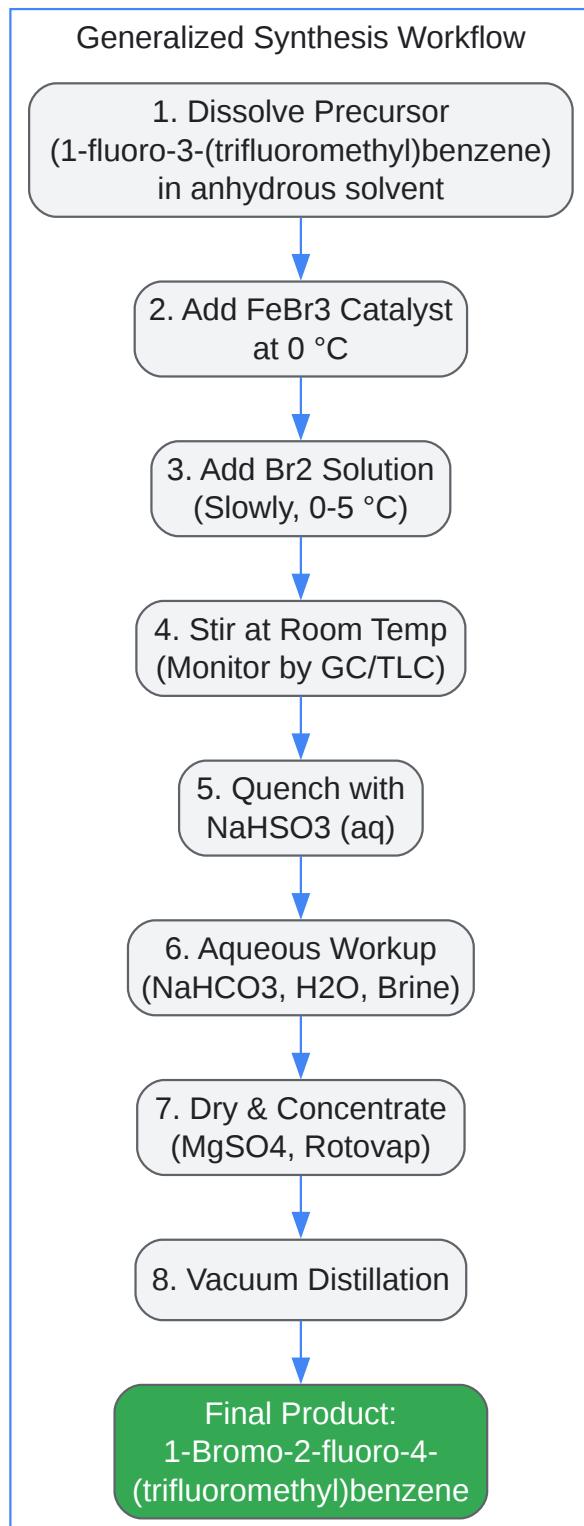
Safety Information	Codes and Statements
Signal Word	Warning ^[4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) ^[4]
Precautionary Statements	P261, P280, P305, P338, P351 ^[4]
Risk Statements	R20/21/22, R36/37/38 ^[2]

Synthesis and Reactivity

The synthesis of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene typically involves the selective bromination of its precursor, 1-fluoro-3-(trifluoromethyl)benzene. The bromine atom's position makes it an excellent leaving group for subsequent functionalization, particularly in metal-catalyzed cross-coupling reactions.

Representative Synthesis Protocol: Electrophilic Bromination

While specific patented protocols may vary, a general and representative method for the synthesis involves the direct electrophilic aromatic substitution of 1-fluoro-3-(trifluoromethyl)benzene.

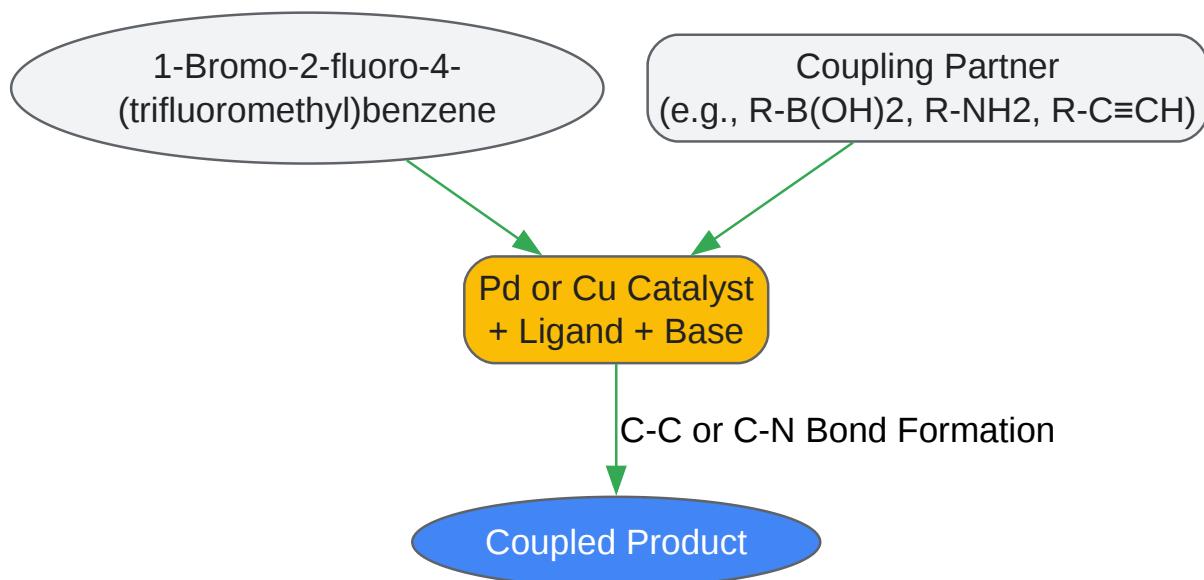

Materials:

- 1-fluoro-3-(trifluoromethyl)benzene
- N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
- Iron(III) bromide (FeBr₃) or Iron powder (catalyst)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))
- Aqueous sodium bisulfite solution (NaHSO₃)

- Aqueous sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide or iron powder to the stirred solution.
- **Bromination:** Slowly add a solution of liquid bromine in the reaction solvent (or N-Bromosuccinimide portion-wise) via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize excess bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to yield pure 1-bromo-2-fluoro-4-(trifluoromethyl)benzene.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the title compound.

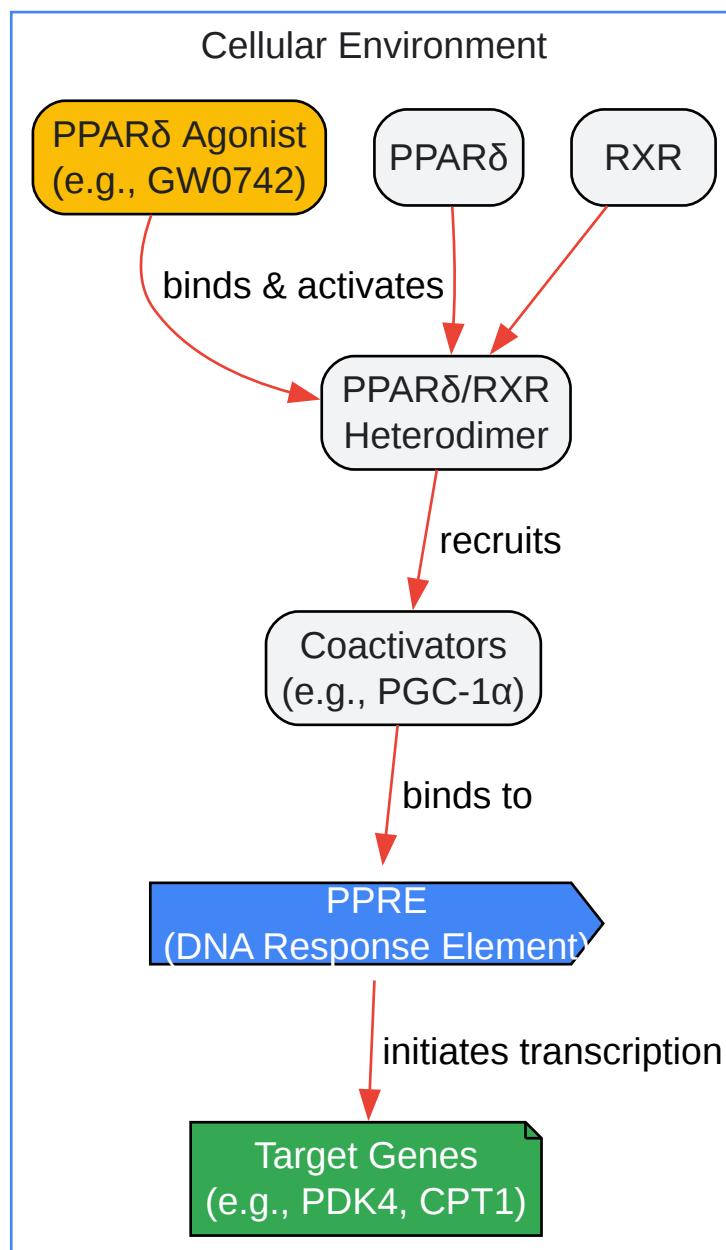
Reactivity in Cross-Coupling Reactions

The C-Br bond in 1-bromo-2-fluoro-4-(trifluoromethyl)benzene is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block.^[8] Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

[Click to download full resolution via product page](#)

General scheme for cross-coupling reactions.

Applications in Drug Development


The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly enhance their pharmacological profiles, including metabolic stability, membrane permeability, and binding affinity.^[9] 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene serves as a key starting material for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules.

Case Study: Peroxisome Proliferator-Activated Receptors (PPARs)

While not a drug itself, the scaffold is present in potent modulators of critical biological targets. For instance, the compound GW0742, a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPAR δ), features a closely related 3-fluoro-4-(trifluoromethyl)phenyl

group.[10] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. Agonists containing this fluorinated scaffold are investigated for treating metabolic disorders like dyslipidemia and type 2 diabetes.

The activation of PPAR δ by an agonist leads to the recruitment of coactivators and subsequent transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

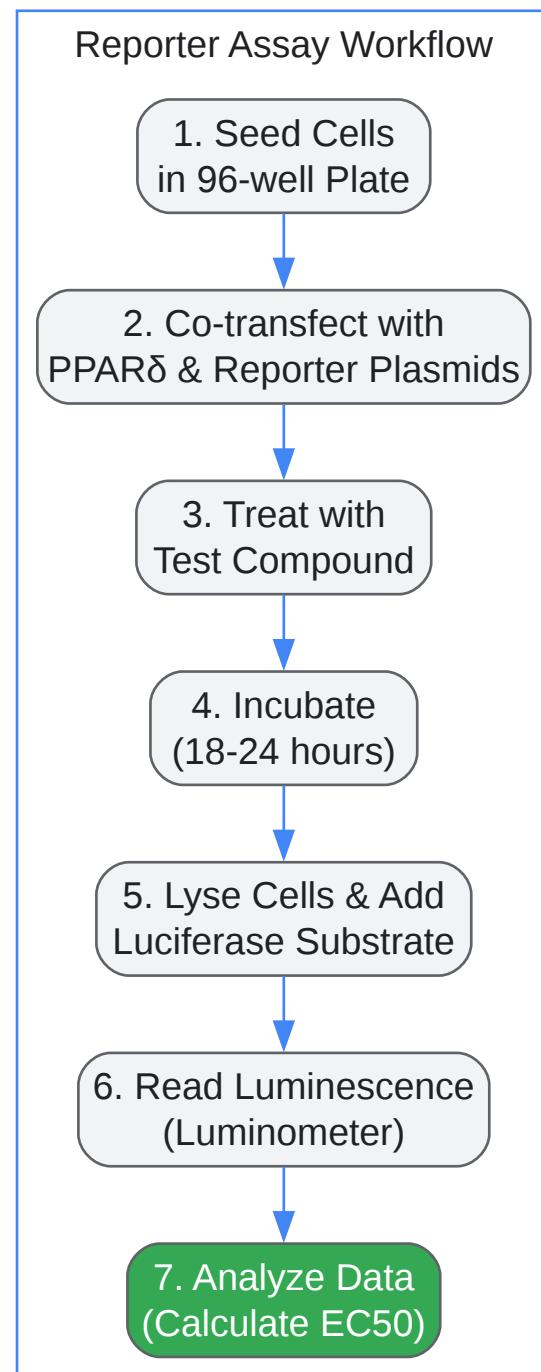
[Click to download full resolution via product page](#)

Simplified PPAR δ signaling pathway activation.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds synthesized from 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, various in vitro assays are employed. For a compound designed as a PPAR δ agonist, a cell-based reporter gene assay is a standard method to quantify its potency and efficacy.

Protocol: PPAR δ Luciferase Reporter Assay


This protocol describes a method to measure the activation of the PPAR δ receptor in response to a test compound.

Materials:

- HEK293T cells (or other suitable host cell line)
- PPAR δ expression plasmid
- Luciferase reporter plasmid containing PPAR response elements (PPREs)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% Fetal Bovine Serum (FBS)
- Opti-MEM reduced-serum medium
- Test compound (dissolved in DMSO)
- Positive control (e.g., GW501516)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-GloTM)
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2×10^4 cells per well in 100 μL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
- Transfection: Co-transfect the cells in each well with the PPAR δ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, remove the medium and replace it with 100 μL of fresh medium containing serial dilutions of the test compound or controls. Include a "vehicle only" control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for an additional 18-24 hours at 37 °C, 5% CO₂.
- Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 μL of luciferase assay reagent to each well.
- Data Acquisition: After 5-10 minutes of incubation to ensure complete cell lysis, measure the luminescence signal using a plate-reading luminometer.
- Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

[Click to download full resolution via product page](#)

Workflow for a cell-based PPARδ reporter gene assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3-fluorobenzotrifluoride CAS 40161-54-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 [sigmaaldrich.cn]
- 5. 40161-54-4 | CAS DataBase [m.chemicalbook.com]
- 6. China 4-Bromo-3-fluorobenzotrifluoride CAS:40161-54-4 Manufacturers - Free Sample - Alfa Chemical [hr.alfachemar.com]
- 7. 4-Bromo-3-fluorobenzotrifluoride CAS#: 40161-54-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GW0742 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [IUPAC name for 1-bromo-2-fluoro-4-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329863#iupac-name-for-1-bromo-2-fluoro-4-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com